molecular formula C9H13FN2O B2666826 6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine CAS No. 1233953-09-7

6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Cat. No.: B2666826
CAS No.: 1233953-09-7
M. Wt: 184.214
InChI Key: QWYPTEBVQJQWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    6-Fluoro-1,2-diaminobenzene: Lacks the methoxyethyl group, which may affect its reactivity and applications.

    N1-(2-methoxyethyl)benzene-1,2-diamine: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    Other substituted benzenediamines:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-2-N-(2-methoxyethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-13-6-5-12-9-7(10)3-2-4-8(9)11/h2-4,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPTEBVQJQWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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